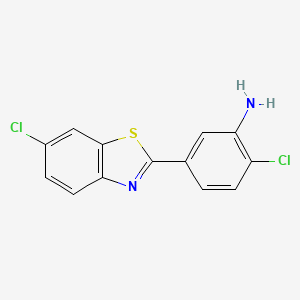

2-Chloro-5-(6-chloro-1,3-benzothiazol-2-yl)aniline

Description

Properties

IUPAC Name |

2-chloro-5-(6-chloro-1,3-benzothiazol-2-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2N2S/c14-8-2-4-11-12(6-8)18-13(17-11)7-1-3-9(15)10(16)5-7/h1-6H,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIQGTQZPDRVHJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=NC3=C(S2)C=C(C=C3)Cl)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(6-chloro-1,3-benzothiazol-2-yl)aniline typically involves the reaction of 6-chloro-1,3-benzothiazole-2-amine with 2-chloroaniline. One common method is the nucleophilic substitution reaction where the amine group of 6-chloro-1,3-benzothiazole-2-amine reacts with the chloro group of 2-chloroaniline in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques like recrystallization or column chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(6-chloro-1,3-benzothiazol-2-yl)aniline can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The aniline group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction Reactions: The nitro derivatives can be reduced back to the aniline group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydroxide, potassium carbonate, or other bases are commonly used. Solvents like DMF or dimethyl sulfoxide (DMSO) are preferred.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are commonly employed.

Major Products Formed

Substitution Reactions: Formation of various substituted benzothiazole derivatives.

Oxidation Reactions: Formation of nitro or nitroso derivatives.

Reduction Reactions: Formation of reduced aniline derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following characteristics:

- CAS Number : 1461714-56-6

- Molecular Formula : C₁₃H₈Cl₂N₂S

- Molecular Weight : 295.19 g/mol

The structure includes a benzothiazole moiety, which is known for its diverse biological activities, making this compound a candidate for further research in drug development.

Anticancer Activity

Research indicates that benzothiazole derivatives exhibit potent anticancer properties. The compound has been investigated for its ability to inhibit specific oncogenic pathways, particularly targeting the FOXM1 transcription factor, which is overexpressed in several cancers. In vitro studies have shown that derivatives of benzothiazole can significantly inhibit cancer cell proliferation at lower concentrations compared to standard treatments .

Antimicrobial Properties

Benzothiazole derivatives have also demonstrated antimicrobial activities against various pathogens. The structural features of 2-Chloro-5-(6-chloro-1,3-benzothiazol-2-yl)aniline may enhance its efficacy against bacteria and fungi, making it a potential candidate for developing new antimicrobial agents .

Polymer Additives

The compound can serve as an additive in polymer formulations to improve thermal stability and mechanical properties. Its chlorine substituents can enhance the flame retardancy of polymers, making it valuable in industries where fire safety is paramount.

Dyes and Pigments

Due to its chromophoric properties, this compound can be utilized in dye synthesis. Its incorporation into dye formulations can yield vibrant colors with improved lightfastness and stability under various environmental conditions.

Pesticide Development

The compound's structural similarity to known pesticides suggests potential use in developing new agrochemicals. Research into its efficacy as a pesticide could lead to environmentally friendly alternatives that target specific pests while minimizing harm to beneficial organisms .

Case Studies

Mechanism of Action

The mechanism of action of 2-Chloro-5-(6-chloro-1,3-benzothiazol-2-yl)aniline involves its interaction with specific molecular targets. In the case of its anti-tubercular activity, the compound is believed to inhibit the enzyme DprE1, which is essential for the biosynthesis of the mycobacterial cell wall . This inhibition disrupts the cell wall formation, leading to the death of the bacterial cells. The compound may also interact with other enzymes and receptors, depending on its specific application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional distinctions from analogous derivatives are critical for understanding its unique properties. Below is a comparative analysis with key analogs:

Table 1: Comparative Analysis of 2-Chloro-5-(6-chloro-1,3-benzothiazol-2-yl)aniline and Analogues

Structural and Functional Insights

Core Heterocycle Variation :

- Benzothiazole vs. Benzoxazole : The substitution of sulfur (benzothiazole) with oxygen (benzoxazole) in the analog from reduces electron-withdrawing effects, altering reactivity and binding affinity in biological systems .

- Benzothiazole vs. Tetrazole : Replacing benzothiazole with tetrazole () introduces a nitrogen-rich ring, enhancing hydrogen-bonding capacity and metabolic stability, which is advantageous in drug design .

The isopropyl group in the benzoxazole derivative () introduces bulkiness, which may enhance thermal stability in material science applications .

Synthetic Routes: The target compound’s synthesis involves bromine-mediated cyclization (), whereas tetrazole-containing analogs () require azide-based cycloaddition reactions . Benzoxazole derivatives often employ condensation of o-aminophenols with carboxylic acids .

Biological and Industrial Relevance :

Biological Activity

2-Chloro-5-(6-chloro-1,3-benzothiazol-2-yl)aniline is a synthetic compound belonging to the class of benzothiazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and industrial applications. Its structure features two chlorine atoms and an aniline moiety attached to a benzothiazole ring, which contributes to its diverse biological properties.

Chemical Structure

The chemical formula of this compound is , and its molecular weight is approximately 295.2 g/mol. The structure can be represented as follows:

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily in the following areas:

1. Antimicrobial Activity

Benzothiazole derivatives have been extensively studied for their antimicrobial properties. Specifically, compounds similar to this compound have shown effectiveness against Mycobacterium tuberculosis, indicating potential as anti-tubercular agents .

2. Anti-inflammatory and Analgesic Properties

The compound is also investigated for its anti-inflammatory and analgesic activities. Research into related benzothiazole derivatives has demonstrated their ability to inhibit inflammatory pathways, suggesting that this compound may possess similar effects .

3. Cytotoxicity Against Cancer Cell Lines

Preliminary studies have indicated that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of benzothiazoles have shown significant antiproliferative activity against human colon adenocarcinoma and other tumor cell lines .

Case Study 1: Antimycobacterial Activity

A study focused on the synthesis of benzothiazole derivatives reported that compounds with similar structures to this compound were tested against Mycobacterium tuberculosis. The results indicated that certain derivatives displayed IC50 values in the low micromolar range, highlighting their potential as anti-tubercular agents .

Case Study 2: Cytotoxicity Testing

In another study evaluating the cytotoxicity of benzothiazole derivatives, it was found that a derivative closely related to this compound exhibited IC50 values of approximately 9.27 µM against ovarian adenocarcinoma cell lines. This suggests significant antitumor activity warranting further investigation into its mechanism of action .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with similar compounds is essential:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 6-Chloro-1,3-benzothiazole-2-amines | Structure | Antimicrobial |

| N-(6-Chloro-1,3-benzothiazol-2-yl)acetamide | Structure | Anticancer |

| Benzothiazole Derivative X | Structure | Anti-inflammatory |

Q & A

Basic: What are the common synthetic routes for 2-Chloro-5-(6-chloro-1,3-benzothiazol-2-yl)aniline, and how can reaction conditions be optimized for yield improvement?

Answer:

The synthesis typically involves condensation reactions between halogenated benzothiazole precursors and substituted aniline derivatives. For example, describes a condensation of 2-chloro-5-(methylthio)aniline with a benzothiazole intermediate under reflux in toluene at 140°C for 8 hours, yielding 46–66% . Optimization strategies include:

- Catalyst selection : Use of K₂CO₃ or KI to enhance reactivity .

- Solvent systems : Polar aprotic solvents (DMF/THF) improve solubility, while toluene facilitates high-temperature reactions .

- Temperature control : Prolonged heating (8–24 hours) at 80–140°C ensures complete conversion .

Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Answer:

- 1H/13C NMR : Critical for verifying aromatic proton environments and substituent positions. For example, reports δ 7.38–7.80 ppm for aromatic protons and δ 120–173 ppm for carbonyl/carbonitrile groups .

- IR spectroscopy : Detects functional groups like C=O (1729 cm⁻¹ in ) and C-S bonds (thiazole ring vibrations) .

- X-ray crystallography : Resolves molecular conformation and packing (e.g., monoclinic space group P2₁/n in ) .

Advanced: How do crystallographic data (e.g., space group, unit cell parameters) inform molecular conformation and intermolecular interactions?

Answer:

Crystallographic data (e.g., reports a = 9.4403 Å, b = 3.7390 Å, c = 19.737 Å, β = 101.67°) reveal:

- Molecular geometry : Planar benzothiazole-aniline systems with dihedral angles <10° between aromatic rings .

- Intermolecular interactions : Hydrogen bonding (N–H⋯N/O) and halogen (Cl⋯Cl) contacts stabilize the crystal lattice. SHELX software ( ) refines these interactions via high-resolution data .

Advanced: What strategies resolve contradictions in biological activity data across assay systems?

Answer:

highlights biological evaluation of benzothiazole derivatives against Pseudomonas aeruginosa. To address discrepancies:

- Assay standardization : Use consistent bacterial strains (e.g., PAO1) and growth media (e.g., LB broth) .

- Dose-response validation : Test multiple concentrations (0.1–100 µM) with triplicate measurements .

- Control compounds : Include known virulence inhibitors (e.g., gallium nitrate) to benchmark efficacy .

Basic: What are the critical steps in purifying this compound, and how does solvent choice impact purity?

Answer:

- Recrystallization : Use ethanol/water (1:1) or acetic acid to remove byproducts, as in and 16 .

- Chromatography : Silica gel columns with ethyl acetate/hexane gradients (3:7) separate polar impurities .

- Solvent polarity : Ethanol minimizes decomposition, while DMF is avoided due to high boiling points .

Advanced: How can regioselective functionalization of the benzothiazole core be achieved?

Answer:

- Electrophilic substitution : Chlorination at the 6-position (benzothiazole) occurs via AlCl₃-catalyzed reactions ( ) .

- Cross-coupling : Suzuki-Miyaura reactions with boronic acids target the 2-position ( references arylboronic acid couplings) .

- Protecting groups : Boc (tert-butoxycarbonyl) in prevents amine oxidation during functionalization .

Basic: What safety precautions are critical when handling this compound in the laboratory?

Answer:

- PPE : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure (safety data in ) .

- Waste disposal : Halogenated waste containers for chlorinated byproducts .

- First aid : Immediate ethanol rinsing for skin contact and medical consultation for inhalation ( ) .

Advanced: How does steric hindrance from the chloro substituents influence reactivity in nucleophilic aromatic substitution?

Answer:

- Meta-directing effects : The 6-chloro group on benzothiazole deactivates the ring, slowing nucleophilic attack at the 2-position .

- Kinetic studies : Competitive reactions with aniline derivatives (e.g., ) show reduced yields with bulkier substituents .

Basic: What chromatographic methods are optimal for analyzing trace impurities in synthesized batches?

Answer:

- HPLC : C18 columns with acetonitrile/water (70:30) mobile phase at 1 mL/min .

- TLC : Silica plates (ethyl acetate/hexane 1:1) with UV visualization at 254 nm .

Advanced: How can high-throughput crystallography pipelines improve structural validation of derivatives?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.